
1,4-Pentanedione, 3-acetyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanedione, 3-acetyl-1-phenyl- is an organic compound with the molecular formula C({11})H({12})O(_{2}). It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Pentanedione, 3-acetyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride in the presence of sodium amide and anhydrous ammonia . The reaction is carried out in a three-necked flask equipped with an air condenser, mechanical stirrer, and a glass stopper. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation reagent is added slowly. The reaction is allowed to proceed for several hours, and the product is purified by vacuum distillation.
Industrial Production Methods
Industrial production methods for 1,4-pentanedione, 3-acetyl-1-phenyl- typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Pentanedione, 3-acetyl-1-phenyl- undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Pentanedione, 3-acetyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1,4-pentanedione, 3-acetyl-1-phenyl- involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound can act as a nucleophile, while the keto form can act as an electrophile. This dual reactivity makes the compound versatile in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentanedione (Acetylacetone): Similar structure with two carbonyl groups, but without the phenyl group.
1-Phenyl-1,3-butanedione: Similar structure with a phenyl group, but with different positioning of the carbonyl groups.
1-Phenyl-2-propanone: Similar structure with a phenyl group, but with only one carbonyl group.
Uniqueness
1,4-Pentanedione, 3-acetyl-1-phenyl- is unique due to the presence of both a phenyl group and two carbonyl groups in its structure. This combination allows for a wide range of chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
52313-43-6 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-acetyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)12(10(2)15)8-13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clave InChI |
YQRFZSSCQDRYMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


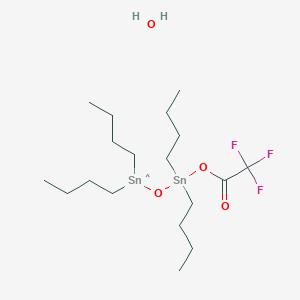
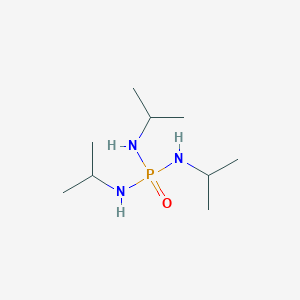
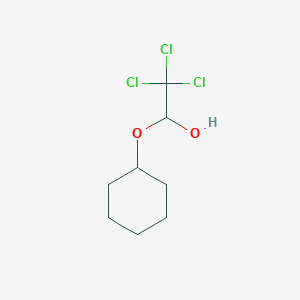
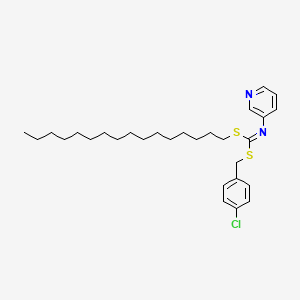
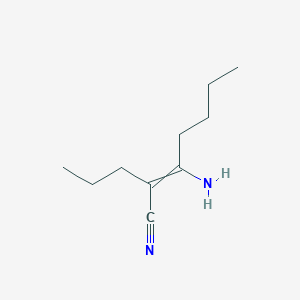
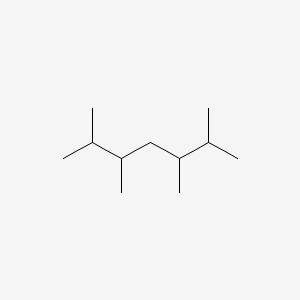
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
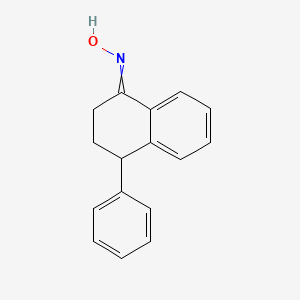
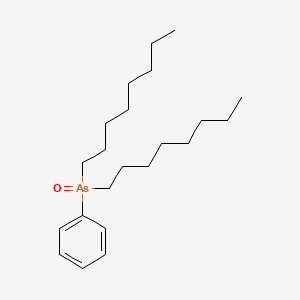
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
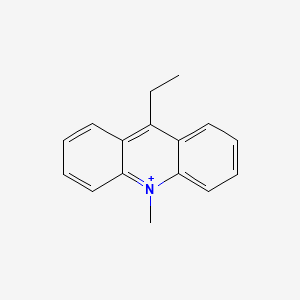
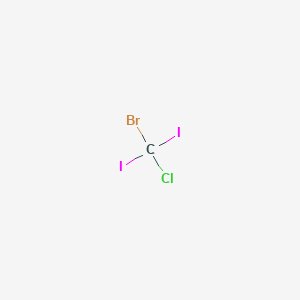
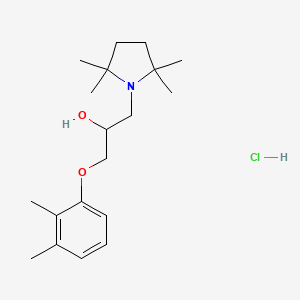
![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
